5-(Pyridin-2-yl)imidazolidine-2,4-dione

Coordination chemistry Metallodrug design Crystal engineering

Incorrect isomer selection compromises metal-binding and crystallinity. Only the 2-pyridyl regioisomer places the pyridine N at a 1,4-relationship with hydantoin N3, forming a five-membered N,N-chelate ring essential for kinetic stability in Pt(II)/Pd(II) metallodrugs [3†L4-L10]. The 3- and 4-pyridyl isomers cannot form this bidentate motif. Key outcomes: (i) 1.7-2.5 log unit reduction in logP vs. 5-phenylhydantoin (calc. logP -0.4), minimizing hERG binding and non-specific tissue binding [3†L13-L14]; (ii) validated gateway to organoboron fluorophores with quantum yields up to 0.92 (acetonitrile) / 0.85 (water) for live-cell imaging [3†L25-L27]. Procure the structurally confirmed 2-pyridyl isomer to ensure reproducible synthesis and predictable metal coordination geometry.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
Cat. No. B12842533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyridin-2-yl)imidazolidine-2,4-dione
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2C(=O)NC(=O)N2
InChIInChI=1S/C8H7N3O2/c12-7-6(10-8(13)11-7)5-3-1-2-4-9-5/h1-4,6H,(H2,10,11,12,13)
InChIKeyKIRJLZYHKDPKEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Pyridin-2-yl)imidazolidine-2,4-dione: Physicochemical Identity


5-(Pyridin-2-yl)imidazolidine-2,4-dione (CAS 101421-09-4; molecular formula C₈H₇N₃O₂; MW 177.16) is a heterocyclic hydantoin derivative bearing a pyridin-2-yl substituent at the 5-position. It belongs to the 5‑pyridylhydantoin family, a group of compounds historically synthesized to evaluate whether the pyridine ring could serve as a bioisosteric replacement for the phenyl group in anticonvulsant hydantoins such as 5,5‑diphenylhydantoin [1]. Unlike simple 5‑alkyl‑ or 5‑phenylhydantoins, the presence of the 2‑pyridyl substituent introduces a basic heterocyclic nitrogen at a geometrically privileged position relative to the hydantoin core, enabling a distinctive N,N‑bidentate metal‑coordination mode that is inaccessible to the 3‑pyridyl and 4‑pyridyl isomers [2].

Coordination Mode 2-Pyridyl isomer enables N,N-bidentate chelation with Pt, Pd, Au; 3- and 4-pyridyl isomers cannot chelate.
Scaffold Utility XRD-confirmed chelate geometry supports reproducible metallodrug complex synthesis and structure–activity studies.
Physicochemical Profile Reduced computed logP versus phenylhydantoins; supports higher aqueous solubility and CNS model research.

5-(Pyridin-2-yl)imidazolidine-2,4-dione: Isomer Specificity


The three isomeric 5‑pyridylhydantoins—2‑pyridyl, 3‑pyridyl, and 4‑pyridyl—as well as 5‑phenylhydantoin exhibit fundamentally different coordination chemistry, reactivity, and physicochemical profiles. Only the 2‑pyridyl isomer places the pyridine nitrogen at a 1,4‑relationship with the hydantoin N3 atom, enabling formation of a five‑membered N,N‑chelate ring upon ligand deprotonation [1]. The 3‑pyridyl and 4‑pyridyl isomers orient the heterocyclic nitrogen either meta or para to the point of attachment, rendering bidentate metal chelation geometrically impossible [2]. Furthermore, the 2‑pyridyl regioisomer has been independently synthesized and characterized from the earliest systematic studies of pyridylhydantoins precisely because its physicochemical properties, solubility, and salt‑forming behavior differ measurably from the 3‑pyridyl and 4‑pyridyl congeners as well as from 5‑phenylhydantoin [3]. Procurement of the incorrect isomer therefore compromises not only metal‑binding performance but also crystallinity, solubility, and the ability to reproduce published synthetic procedures.

Metal Chelation Cannot Transfer
3-Pyridyl, 4-pyridyl, and phenylhydantoin cannot form the five-membered N,N-chelate ring; metal-binding performance may not reproduce.
Crystallinity and Solubility Shift
Isomer substitution alters crystal packing and may reduce solubility reproducibility relative to published 2-pyridyl protocols.
Synthetic Procedure Mismatch
Literature syntheses are optimized for the 2-pyridyl isomer; alternative isomers may require method redevelopment and characterization.

5-(Pyridin-2-yl)imidazolidine-2,4-dione: Comparative Evidence


N,N-Bidentate Chelation Only in 2-Pyridyl Isomer

Single‑crystal X‑ray diffraction of the 5‑methyl‑5‑(2‑pyridyl) analog of the title compound confirms that the ligand coordinates Pt(II), Pt(IV), and Pd(II) in a bidentate N,N‑fashion through the pyridine nitrogen and the deprotonated hydantoin N3 atom, forming a planar five‑membered chelate ring [1]. This motif is geometrically impossible for 5‑(pyridin‑3‑yl)‑ and 5‑(pyridin‑4‑yl)imidazolidine‑2,4‑dione, in which the pyridine nitrogen lies meta or para to the attachment point, as well as for 5‑phenylhydantoin, which lacks a heteroatom donor on the aromatic ring altogether [2]. The bidentate binding mode directly impacts the stability, geometry, and biological activity of the resulting metal complexes [3].

Chelation Mode
Class-level inference
2-Pyridyl isomer: bidentate N,N-chelation confirmed by XRD for Pt(II), Pt(IV), Pd(II) complexes.

3-Pyridyl, 4-pyridyl, and phenyl isomers: geometrically incapable of forming analogous chelate rings.
Isomer-specific coordination geometry essential for reproducible metallodrug synthesis.
XRD data from 5-methyl-5-(2-pyridyl) analog; applicable to title compound.
Coordination chemistry Metallodrug design Crystal engineering

Ultra-High Quantum Yield Organoboron Fluorophores

The 5‑(pyridin‑2‑ylmethylene) derivative of the title compound serves as a key precursor for unsymmetrical organoboron complexes. Garre et al. (2020) reported a three‑step synthesis yielding BF₂‑chelated fluorophores that exhibit strong UV‑vis absorptions and outstanding fluorescence quantum yields of up to ϕf = 0.92 in acetonitrile, and ϕf = 0.85 in water when a glycol solubilizing group is introduced [1]. These values surpass the typical ϕf range of classical BODIPY dyes (0.6–0.8 in organic solvents) and place this scaffold among the highest‑performing organoboron fluorophores currently reported [2]. The 2‑pyridylmethylene‑hydantoin chelating framework is essential for both the photophysical performance and the structural tunability enabling aqueous solubility without fluorescence quenching [3].

Quantum Yield
Cross-study comparable
ϕf 0.92 (CH₃CN) / 0.85 (H₂O)
Supports ultra-bright, water-compatible fluorophore design.
Derived from 5-(pyridin-2-ylmethylene) derivative; Garre et al. 2020.
Fluorescent probes Bioorthogonal chemistry Organoboron chemistry

Reduced Lipophilicity vs. Phenylhydantoin

The introduction of the pyridin‑2‑yl substituent reduces calculated lipophilicity relative to the corresponding phenyl‑substituted hydantoins. The 5‑methyl‑5‑(pyridin‑2‑yl) analog displays a computed logP of −0.451, whereas 5‑phenylhydantoin exhibits an experimental logP of approximately 1.22 and 5‑methyl‑5‑phenylhydantoin (mephenytoin) has a logP of approximately 1.8–2.0 [1][2]. This represents a reduction of roughly 1.7–2.5 log units attributable to the replacement of the phenyl ring with a pyridin‑2‑yl group. The lower lipophilicity correlates with increased aqueous solubility and altered blood‑brain barrier permeability, which are critical considerations for CNS‑targeted drug discovery programs [3].

Lipophilicity Shift
Cross-study comparable
ΔlogP ≈ −1.7 to −2.5 (more hydrophilic vs. phenylhydantoins)
Increased aqueous solubility and altered CNS permeability profile for drug discovery models.
Computed logP (ChemBase) vs. experimental logP of phenyl comparators.
Physicochemical profiling Drug design ADME optimization

Cytotoxicity: Metal- and Ligand-Dependence

The Pt(II) complex K[PtCl₂(N,N‑L)] of 5‑methyl‑5‑(2‑pyridyl)‑2,4‑imidazolidenedione exhibited in vitro cytotoxicity against MCF‑7 (breast) and A‑549 (lung) human tumor cell lines [1]. Critically, when one chlorido ligand was substituted by DMSO to form PtCl(N,N‑L)(DMSO), the antitumor activity was highly inactivated, demonstrating a sharp structure–activity cliff dependent on the ligand exchange state [1]. This contrasts with Pt(IV) complexes of 5‑methyl‑5‑(4‑pyridyl)hydantoin derivatives, where the cytotoxicity ranking followed the order of N‑substituent size (benzyl > propyl > ethyl > methyl > H), and where the 4‑pyridyl‑based Pt(IV) complexes showed a gradual activity decrease rather than the abrupt DMSO‑induced inactivation observed for the 2‑pyridyl system [2]. The divergent behavior underscores that 2‑pyridyl‑ and 4‑pyridyl‑hydantoin scaffolds generate mechanistically distinct metallodrug candidates.

Cytotoxicity Profile
Cross-study comparable
2-Pyridyl Pt(II) complex: activity observed against MCF-7 and A-549, but DMSO ligand exchange sharply inactivates.

4-Pyridyl Pt(IV) complexes: gradual activity decrease with N-substituent size variation.
Reported cell-model response context; supports ligand-exchange-dependent cytotoxicity review.
MCF-7 and A-549 cell lines; Sabounchei et al. 2014; Bakalova et al. 2013.
Anticancer metallodrugs Cytotoxicity Structure‑activity relationship

5-(Pyridin-2-yl)imidazolidine-2,4-dione: Application Scenarios


Chelate-Stabilized Platinum and Gold Anticancer Complexes

The confirmed N,N‑bidentate coordination mode of the 2‑pyridylhydantoin scaffold (documented by single‑crystal XRD for Pt(II), Pt(IV), and Pd(II) complexes) [1] makes this compound uniquely suited for metallodrug discovery programs that require well‑defined, crystallographically characterizable metal‑ligand geometries. Only the 2‑pyridyl isomer provides the five‑membered chelate ring necessary for kinetic stability and predictable in vitro behavior, as the 3‑pyridyl and 4‑pyridyl isomers cannot form analogous chelates [2].

Ultra-Bright, Water-Compatible Fluorescent Probes

The 5‑(pyridin‑2‑ylmethylene) derivative is the synthetic gateway to organoboron fluorophores with quantum yields up to 0.92 in acetonitrile and 0.85 in water—values that rival or surpass commercial BODIPY dyes [3]. The documented retention of fluorescence intensity in aqueous media, combined with the ability to install alkyne/azide click‑chemistry handles, positions this scaffold for procurement by laboratories developing fluorescent tools for live‑cell imaging, protein labeling, and target engagement studies [4].

Reduced Lipophilicity CNS Drug Candidates vs. Phenylhydantoins

The calculated logP reduction of approximately 1.7–2.5 log units for the pyridin‑2‑yl analog versus 5‑phenylhydantoin (logP ~1.22) and 5‑methyl‑5‑phenylhydantoin (logP ~1.8–2.0) [5] provides a measurable physicochemical advantage for CNS‑targeted programs. Lower lipophilicity is associated with reduced hERG binding, lower non‑specific tissue binding, and improved aqueous solubility—all critical parameters in lead optimization for neurological indications [6].

Bidentate Hydantoin-Pyridine Ligands for Coordination Chemistry

The 2‑pyridylhydantoin scaffold has been validated as a versatile building block for heterobimetallic and transition‑metal complexes with potential antimicrobial and catalytic applications. The bidentate binding motif, supported by DFT calculations and X‑ray structures, provides a structurally rigid platform for investigating the effects of metal center variation (Pt, Pd, Au, Hg) on biological and catalytic properties [7][8].

Application
Selection Property
Validation Focus
Platinum and gold metallodrug coordination research
2-Pyridyl bidentate N,N-chelation (XRD-confirmed)
Chelate ring geometry and kinetic stability in complex synthesis
Ultra-bright, water-compatible fluorescent probe design
Hydantoin-organoboron fluorophore scaffold with high quantum yield
Aqueous quantum yield retention and click-chemistry handle integration
CNS research model physicochemical profiling
Reduced lipophilicity hydantoin scaffold
Solubility, hERG binding, and tissue binding parameters
Transition-metal complex coordination chemistry
Bidentate 2-pyridylhydantoin ligand architecture
Metal center effects on antimicrobial and catalytic properties
Quote Request

Request a Quote for 5-(Pyridin-2-yl)imidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.